molecular formula C11H8F6O2S B14064423 1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one

1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14064423
M. Wt: 318.24 g/mol
InChI Key: IOCFUWJXYJPEPQ-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one (CAS 1805758-03-5) is a high-purity chemical building block of significant interest in advanced medicinal chemistry and neuroscience research. This compound features both trifluoromethoxy (-OCF3) and trifluoromethylthio (-SCF3) substituents on an aromatic propiophenone core. These fluorinated groups are strategically valuable in drug design, as they are known to enhance a molecule's lipophilicity and metabolic stability, which can improve its absorption and bioavailability . The specific stereoelectronic properties imparted by these groups make this ketone a versatile intermediate for the synthesis of more complex bioactive molecules. Researchers can utilize this compound as a key precursor in the development of potential multifunctional agents for central nervous system (CNS) disorders. Compounds with similar structural motifs, particularly those incorporating alaninamide or related fragments, have demonstrated promising broad-spectrum anticonvulsant activity in preclinical models, including models of drug-resistant epilepsy . Furthermore, such structures have shown potent efficacy in models of neuropathic pain, including formalin-induced tonic pain and oxaliplatin-induced peripheral neuropathy . The proposed mechanism of action for related compounds is often complex and multimodal, potentially involving the inhibition of voltage-gated sodium channels and antagonism of the TRPV1 receptor, contributing to both antiseizure and antinociceptive effects . This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate for novel pharmacophores. It is supplied with comprehensive analytical data. This product is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H8F6O2S

Molecular Weight

318.24 g/mol

IUPAC Name

1-[5-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6O2S/c1-2-8(18)7-5-6(19-10(12,13)14)3-4-9(7)20-11(15,16)17/h3-5H,2H2,1H3

InChI Key

IOCFUWJXYJPEPQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)OC(F)(F)F)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Nitropropene Intermediate Route

Reaction Sequence Overview

This method involves a four-step process:

  • Synthesis of 3-trifluoromethoxy-5-trifluoromethylthiobenzaldehyde
  • Nitropropene formation via condensation
  • Reduction to propanone
  • Purification and isolation
Aldehyde Synthesis

The benzaldehyde precursor is prepared by reducing 3-trifluoromethoxy-5-trifluoromethylthiobenzoic acid chloride using hydrogen gas in the presence of palladium on barium sulfate (5% w/w) in toluene. The reaction proceeds at reflux (110°C) for 12 hours, yielding the aldehyde with >85% purity after sodium bisulfite adduct formation and steam distillation.

Nitropropene Condensation

The aldehyde (33.3 g, 0.12 mol) is reacted with nitroethane (43.3 mL, 0.60 mol) and n-butylamine (2 mL) as a catalyst. The mixture is heated under reflux for 4 hours using a Dean-Stark apparatus to remove water. Post-reaction rectification isolates 1-(3'-trifluoromethoxy-5'-trifluoromethylthiophenyl)-2-nitro-1-propene in 64% yield (26.8 g).

Reduction to Propanone

The nitropropene intermediate (13.2 g, 0.05 mol) undergoes reduction with iron powder (19.6 g, 0.35 mol) and hydrochloric acid (13.5 mL) at 90°C for 7 hours. Ferric chloride (0.25 g) acts as a catalyst. Steam distillation followed by diethyl ether extraction and vacuum rectification yields 7.1 g (60.5%) of the target propanone as a colorless oil.

Table 1: Reaction Conditions for Nitropropene Route

Step Reagents Temperature Time Yield
Aldehyde synthesis H₂, Pd/BaSO₄, toluene 110°C 12 hr 85%
Nitropropene Nitroethane, n-butylamine Reflux 4 hr 64%
Reduction Fe, HCl, FeCl₃ 90°C 7 hr 60.5%

Direct Friedel-Crafts Acylation

Methodology

This route employs Friedel-Crafts acylation of 1,3-bis(trifluoromethylthio)-5-trifluoromethoxybenzene with propionyl chloride. Key challenges include:

  • Steric hindrance from bulky substituents
  • Competing electrophilic substitution at alternative positions
Reaction Setup

A mixture of the benzene derivative (10.0 g, 0.03 mol), propionyl chloride (3.3 mL, 0.036 mol), and aluminum chloride (4.8 g, 0.036 mol) in dichloromethane (50 mL) is stirred at 0°C for 6 hours. The reaction is quenched with ice-water, and the organic layer is separated, dried, and concentrated.

Yield Optimization

Preliminary trials show 22–28% yields due to poor regioselectivity. Adding nitrobenzene as a solvent increases yield to 41% by polarizing the acylating agent.

Table 2: Friedel-Crafts Acylation Variants

Catalyst Solvent Temperature Yield
AlCl₃ CH₂Cl₂ 0°C 28%
AlCl₃ Nitrobenzene 25°C 41%
FeCl₃ CS₂ -10°C 19%

Halogen Exchange Strategy

Bromine-to-Fluorine Exchange

A multistep approach substitutes bromine atoms in a dibrominated precursor:

  • Synthesis of 1-(5-bromo-2-(methylthio)phenyl)propan-1-one
  • Simultaneous trifluoromethoxylation and trifluoromethylthiolation using Cu(I) mediators
Trifluoromethoxylation

The brominated intermediate reacts with silver trifluoromethoxide (AgOCF₃) and phenanthroline-ligated copper(I) iodide in DMF at 120°C for 24 hours. This replaces the bromine at position 5 with -OCF₃ (72% yield).

Trifluoromethylthiolation

The remaining methylthio group at position 2 is oxidized to -SCF₃ using (bpy)Cu(SCF₃) and Selectfluor in acetonitrile at 80°C (58% yield).

Table 3: Halogen Exchange Performance

Step Reagents Yield
Trifluoromethoxylation AgOCF₃, CuI/phenanthroline 72%
Trifluoromethylthiolation (bpy)Cu(SCF₃), Selectfluor 58%

Comparative Analysis of Methods

Efficiency Metrics

Method Total Yield Purity Cost Index Scalability
Nitropropene 33% 98% Moderate Industrial
Friedel-Crafts 41% 95% High Lab-scale
Halogen Exchange 42% 90% Very High Specialized

Mechanistic Challenges

  • Nitropropene route : Requires strict temperature control during reduction to prevent over-hydrogenation.
  • Friedel-Crafts : Limited by byproduct formation from competing meta-acylation.
  • Halogen exchange : Sensitivity to moisture necessitates anhydrous conditions.

Industrial-Scale Considerations

Process Intensification

  • Continuous flow systems improve heat transfer in exothermic reduction steps.
  • Membrane-based separation replaces steam distillation, reducing energy use by 40%.

Environmental Impact

  • The nitropropene route generates 5.2 kg waste/kg product vs. 8.7 kg/kg for halogen exchange.
  • Solvent recovery systems achieve 92% DMF reuse in large-scale operations.

Chemical Reactions Analysis

1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy and trifluoromethylthio groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique functional groups make it a valuable probe in biochemical studies, helping to elucidate enzyme mechanisms and protein interactions.

    Industry: Used in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism by which 1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethoxy and trifluoromethylthio groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Notable Data Source
Target Compound 5-OCF₃, 2-SCF₃ 330.23 (calculated) N/A N/A Unique dual trifluorinated groups N/A
2,2-Dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one (3ea) 4-OCF₃ 248.22 N/A N/A Purified via flash chromatography (54% yield)
1-(4-(Trifluoromethylthio)phenyl)propan-1-one 4-SCF₃ 248.23 225.3 (predicted) 1.28 (predicted) Simpler analog with single SCF₃ group
1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one 3-OEt, 4-SCF₃ 292.27 (calculated) N/A N/A Ethoxy group reduces electron-withdrawing effects
1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one 2-I, 6-SCF₃ 360.13 N/A N/A Bulky iodine substituent alters steric profile
3,3,3-Trifluoro-2-[3-(trifluoromethoxy)phenyl]propan-1-one (DW566) 3-OCF₃ 272.15 N/A N/A Trifluoropropanone backbone with OCF₃ at meta position
Key Observations:

Substituent Effects: The target compound’s dual -OCF₃ and -SCF₃ groups increase molecular weight and lipophilicity compared to analogs with single substituents (e.g., ). Electron-withdrawing groups deactivate the aromatic ring, directing electrophilic substitution to specific positions and stabilizing the ketone carbonyl.

Steric and Synthetic Considerations :

  • The iodo substituent in introduces steric hindrance, which may complicate synthetic modifications.
  • Analogs like 3ea () with -OCF₃ at position 4 were synthesized in moderate yields (54%), suggesting challenges in introducing multiple substituents.

Physicochemical Properties

  • Boiling Point and Density : The analog in (single -SCF₃ ) has a predicted boiling point of 225.3°C and density of 1.28 g/cm³ . The target compound’s dual substituents likely elevate these values due to increased molecular weight and polarity.
  • Solubility : Trifluoromethylthio groups enhance lipid solubility, which may reduce aqueous solubility compared to hydroxyl- or methoxy-substituted analogs (e.g., ).

Biological Activity

1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one is a compound of increasing interest due to its unique structural features and potential biological activities. The trifluoromethyl and trifluoromethoxy groups are known to enhance the pharmacological properties of organic compounds, making them valuable in medicinal chemistry and agrochemicals. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H10F6O2S\text{C}_{13}\text{H}_{10}\text{F}_6\text{O}_2\text{S}

Key Features

  • Trifluoromethoxy group : This moiety is known for its electron-withdrawing properties, which can influence the reactivity and biological activity of the compound.
  • Trifluoromethylthio group : This group is associated with enhanced lipophilicity and can improve the binding affinity to various biological targets.

Antimicrobial Activity

Recent studies have shown that compounds containing trifluoromethyl and trifluoromethoxy groups exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against various bacterial strains, indicating that similar derivatives may possess comparable effects.

Compound Target Activity Reference
1bPhytoene desaturaseBroad-spectrum herbicidal activity
This compoundVarious bacteriaPotent antimicrobial effects

Enzyme Inhibition

The inclusion of trifluoromethyl groups has been shown to enhance the inhibition of several enzymes. For example, compounds with similar structures have been reported to inhibit 5-hydroxytryptamine (5-HT) uptake significantly more than their non-fluorinated counterparts.

  • Inhibition Studies : The structure-activity relationship (SAR) indicates that the presence of a trifluoromethyl group at the para-position increases potency by six-fold compared to non-fluorinated analogs .

Case Studies

  • Herbicidal Activity : A study on related compounds revealed that those with trifluoromethyl substituents exhibited enhanced herbicidal activity against specific weed species at concentrations ranging from 375-750 g/ha .
  • Pharmacological Studies : In vitro studies indicated that derivatives with trifluoromethoxy groups showed improved binding affinities for target proteins involved in various metabolic pathways, suggesting potential therapeutic applications in treating metabolic disorders .

The biological activity of this compound may be attributed to several mechanisms:

  • Interaction with Biological Targets : The electron-withdrawing nature of the trifluoro groups can enhance the compound's ability to interact with enzymes and receptors.
  • Inhibition of Metabolic Pathways : By targeting specific enzymes, this compound may disrupt critical metabolic processes in pathogens or cancer cells.

Q & A

Q. What are the key challenges in synthesizing 1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one, and how can they be addressed methodologically?

Synthesis challenges include:

  • Regioselective introduction of trifluoromethoxy (OCF₃) and trifluoromethylthio (SCF₃) groups due to their steric and electronic effects. Transition-metal-catalyzed cross-coupling (e.g., Suzuki or Ullmann reactions) under anhydrous conditions is recommended .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) can isolate the product from byproducts like dehalogenated intermediates .
  • Yield optimization : Use of protecting groups for reactive sites (e.g., silyl ethers for hydroxyl groups) and controlled reaction temperatures (0–5°C for exothermic steps) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-analytical approach is critical:

  • NMR spectroscopy : Compare 1H^1H, 13C^{13}C, and 19F^{19}F NMR data with computational predictions (e.g., DFT calculations) to verify substituent positions .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ for C₁₁H₇F₆O₂S: 341.02) .
  • X-ray crystallography : Single-crystal analysis resolves steric clashes between OCF₃ and SCF₃ groups, if crystallizable derivatives are synthesized .

Q. What role do the trifluoromethoxy and trifluoromethylthio groups play in the compound’s reactivity?

  • Electron-withdrawing effects : Both groups deactivate the phenyl ring, directing electrophilic substitutions to meta positions.
  • Lipophilicity : The SCF₃ group increases logP by ~1.2 units compared to OCF₃, enhancing membrane permeability in bioactivity assays .
  • Metabolic stability : Fluorine atoms reduce oxidative metabolism, as shown in comparative studies of analogous agrochemicals .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., cytochrome P450 enzymes)?

  • Docking studies : Use software like AutoDock Vina to model binding poses with CYP3A4 or CYP2D6 isoforms. The SCF₃ group shows strong hydrophobic interactions in active sites .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Pay attention to fluorine-mediated hydrogen bonds with backbone amides .
  • QSAR analysis : Corrogate substituent electronegativity (Hammett σ values: OCF₃ = +0.38, SCF₃ = +0.45) with inhibitory activity in enzyme assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Dose-response validation : Replicate MIC (Minimum Inhibitory Concentration) assays using broth microdilution (CLSI guidelines) with standardized inoculum sizes (1–5 × 10⁵ CFU/mL) .
  • Control for redox interference : Add antioxidants (e.g., ascorbic acid) to rule out false-positive antifungal effects due to thiol oxidation .
  • Cross-species testing : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria to identify spectrum limitations .

Q. What are the implications of the compound’s electronic properties for its use in photoredox catalysis?

  • UV-Vis spectroscopy : The OCF₃/SCF₃ groups redshift absorbance to ~310 nm (ε = 4500 M⁻¹cm⁻¹), enabling activation under blue LED light .
  • Electrochemical analysis : Cyclic voltammetry reveals a reduction potential of −1.2 V vs. SCE, suitable for reductive dehalogenation of aryl chlorides .
  • Catalytic efficiency : Screen with model substrates (e.g., benzyl bromides) in DMF/H₂O (9:1) at 25°C; turnover numbers (TON) >100 indicate industrial potential .

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